Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate

Vue d'ensemble

Description

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C30H37NO13 and its molecular weight is 619.61368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a complex choline derivative that has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Chemical Structure and Properties

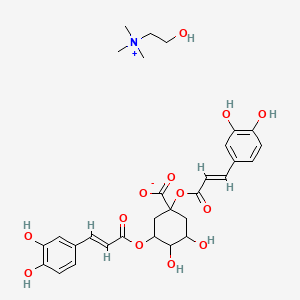

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and cinnamoyloxy moieties. This structural complexity suggests potential interactions with various biological systems.

Structural Formula

| Component | Description |

|---|---|

| Choline Backbone | Essential nutrient involved in neurotransmission and cell membrane integrity |

| Hydroxyl Groups | Potential for hydrogen bonding and increased solubility |

| Cinnamoyloxy Moieties | May contribute to antioxidant properties |

Metabolism and Bioavailability

Choline is known to undergo various metabolic transformations in the body. The metabolism of choline derivatives like the one can influence its bioavailability and biological effects.

- Absorption : Dietary choline is absorbed primarily in the small intestine as free choline or as phospholipid forms such as phosphatidylcholine.

- Metabolites : It can be metabolized into several important compounds, including acetylcholine (a neurotransmitter) and betaine (involved in methylation processes) .

Physiological Effects

Research indicates that choline plays vital roles in several physiological processes:

- Neurotransmission : Choline is a precursor for acetylcholine, crucial for memory and muscle control .

- Cell Membrane Integrity : It is involved in the synthesis of phospholipids, which are essential for maintaining cell membrane structure .

- Methylation : Choline contributes to methyl group metabolism, impacting DNA methylation and gene expression .

Case Studies

- Cognitive Function : A study demonstrated that higher choline intake during pregnancy was associated with improved cognitive function in offspring. This highlights the importance of choline for brain development .

- Liver Health : In animal studies, choline deficiency was linked to liver damage, emphasizing its role in lipid metabolism and liver function .

- Cardiovascular Health : Elevated levels of trimethylamine N-oxide (TMAO), a metabolite derived from choline, have been associated with cardiovascular diseases. However, certain choline derivatives may mitigate TMAO formation .

Summary of Key Findings

Conclusion from Research

The biological activity of this compound reveals its multifaceted roles in human health. Its potential benefits extend from cognitive enhancement to liver protection and cardiovascular health. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

Continued exploration into the biological activity of this compound could lead to novel therapeutic strategies for conditions related to cognitive decline and metabolic disorders. Understanding its interactions with other nutrients and compounds will be crucial for developing comprehensive dietary recommendations.

Applications De Recherche Scientifique

Neuroprotective Effects

Choline derivatives have been studied for their neuroprotective properties. Research indicates that compounds similar to Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate may help in protecting neurons against oxidative stress and apoptosis.

- Case Study : A study on cholinergic compounds demonstrated that they could improve cognitive function in animal models of neurodegeneration .

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects. Its structural components are believed to modulate inflammatory pathways.

- Data Table: Inflammatory Response Modulation

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Choline Derivative | IL-6 | Decreased |

| Choline (1alpha...) | TNF-alpha | Decreased |

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells.

- Case Study : A comparative study showed that choline derivatives can scavenge free radicals effectively .

Metabolic Pathways

Choline compounds are integral to various metabolic pathways including lipid metabolism and neurotransmitter synthesis. The specific compound may influence metabolic processes through its interaction with choline receptors.

- Data Table: Metabolic Effects

| Pathway | Effect | Reference |

|---|---|---|

| Lipid Metabolism | Enhanced lipid transport | |

| Acetylcholine Synthesis | Increased synthesis rate |

Drug Development

Due to its unique structure and potential therapeutic benefits, this choline derivative is being explored for drug development targeting conditions such as Alzheimer's disease and other cognitive disorders.

Propriétés

IUPAC Name |

1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXZTUWADHFXJX-UQXJJJGTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100018-95-9 | |

| Record name | Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100018959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline (1α,3α,4α,5β)-1,3-bis[3,4-dihydroxycinnamoyloxy]-4,5-dihydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.